molecular formula C14H22N2 B1443944 N-benzyl-N-methylazepan-4-amine CAS No. 1339192-22-1

N-benzyl-N-methylazepan-4-amine

Cat. No. B1443944
CAS RN: 1339192-22-1
M. Wt: 218.34 g/mol
InChI Key: YICRVFXFCKIOTE-UHFFFAOYSA-N
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Description

N-benzyl-N-methylazepan-4-amine is a synthetic compound with the CAS Number: 1339192-22-1 . It has a molecular weight of 218.34 .


Molecular Structure Analysis

The IUPAC name for N-benzyl-N-methylazepan-4-amine is N-benzyl-N-methyl-4-azepanamine . The InChI code for this compound is 1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3 .


Physical And Chemical Properties Analysis

N-benzyl-N-methylazepan-4-amine is a liquid at room temperature .

Scientific Research Applications

Application in Biocatalysis and Drug Synthesis

“N-benzyl-N-methylazepan-4-amine” is a basic building block of many active pharmaceutical ingredients . It plays a crucial role in the synthesis of N-benzyl cyclo-tertiary amines, which are key components in natural products and pharmaceutical synthesis .

Green Approach to Drug Synthesis: The effective synthesis of N-benzyl cyclo-tertiary amines using imine reductase is a green approach . Traditional methods faced challenges with enzyme activity and selectivity . However, researchers have focused on enhancing Mesorhizobium imine reductase (Mes IRED) for better N-benzyl cyclo-tertiary amine production .

Engineering of Mesorhizobium Imine Reductase: Through alanine scanning and consensus mutation, 12 single-site Mes IRED mutants were identified from 23 candidates, showing improved conversion of N-benzylpyrrolidine and N-benzylpiperidine . Notably, mutants from I177, V212, I213, and A241 significantly boosted conversions .

Improved Conversion and Selectivity: The best-performing mutant for N-benzylpyrrolidine, Mes IRED V212A/I213V (M1), increased conversion from 23.7% to 74.3% . For N-benzylpiperidine, Mes IRED V212A/I177A/A241I (M2) enhanced conversion from 22.8% to 66.8% . Tunnel analysis revealed M1 and M2 have more efficient tunnels for larger product movement compared to wild-type Mes IRED .

High Conversions Achieved: Using recombinant E. coli coexpressing Mes IRED and glucose dehydrogenase (GDH), high conversions were achieved: 75.1% for N-benzylpyrrolidine (M1) and 88.8% for N-benzylpiperidine (M2) . A preparative experiment resulted in 86.2% conversion and 60.2% yield for N-benzylpiperidine .

This research offers an efficient method for engineering IRED, significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis and providing insights into rational design of other enzymes .

Safety and Hazards

N-benzyl-N-methylazepan-4-amine is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-benzyl-N-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14/h2-4,6-7,14-15H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICRVFXFCKIOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methylazepan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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